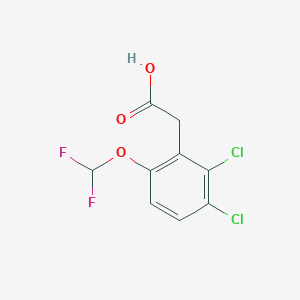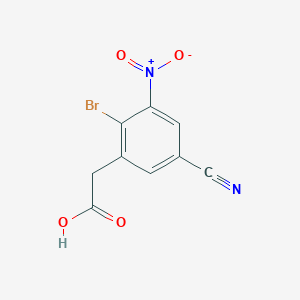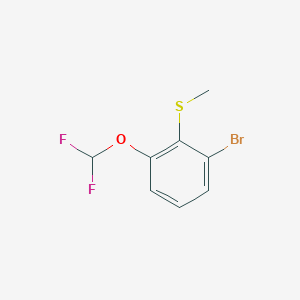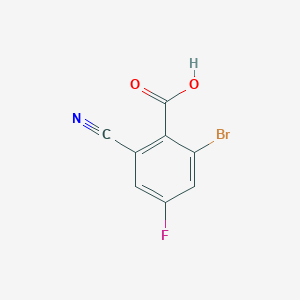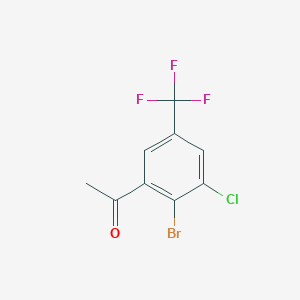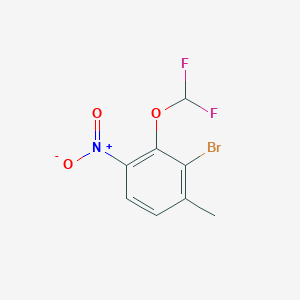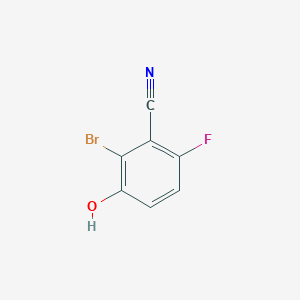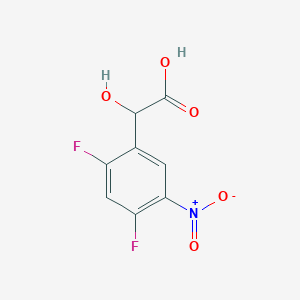
2,4-Difluoro-5-nitromandelic acid
Übersicht
Beschreibung
2,4-Difluoro-5-nitromandelic acid is a fluorinated nitroaromatic compound that has been studied for its potential applications in various scientific and industrial fields. It is a member of the nitroaromatic family, which is a class of compounds that contain a nitro group (NO2) attached to an aromatic ring. This compound has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-5-nitromandelic acid is not completely understood. However, it is believed that the compound can interact with the active sites of enzymes, leading to the inhibition of their activity. It is also believed that the compound can interact with DNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
2,4-Difluoro-5-nitromandelic acid has been studied for its biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. It has also been shown to inhibit the growth of some bacteria and fungi. In addition, the compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Difluoro-5-nitromandelic acid has several advantages and limitations for use in laboratory experiments. One advantage of the compound is its low toxicity, which makes it safe to use in experiments. Another advantage is its low cost, which makes it an attractive option for researchers. However, the compound is highly reactive and can be difficult to handle in the laboratory. Additionally, the compound has a short shelf life and can degrade quickly if not stored properly.
Zukünftige Richtungen
There are several potential future directions for the research and use of 2,4-Difluoro-5-nitromandelic acid. One potential direction is the development of new drugs based on the compound. Another potential direction is the use of the compound as a fluorescent tag for imaging and sensing. Additionally, the compound could be used as a dye for the detection of DNA. Finally, the compound could be used in the development of new catalysts for organic synthesis.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-nitromandelic acid has been studied for its potential applications in various scientific and industrial fields. It has been studied for its use as a catalyst in organic synthesis, as a reagent for the preparation of other nitroaromatic compounds, and as an inhibitor of various enzymes. It has also been studied for its potential use in the development of new drugs, as a fluorescent tag for imaging and sensing, and as a dye for the detection of DNA.
Eigenschaften
IUPAC Name |
2-(2,4-difluoro-5-nitrophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-4-2-5(10)6(11(15)16)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHNKEYJWVMOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitromandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





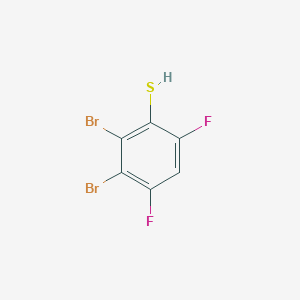
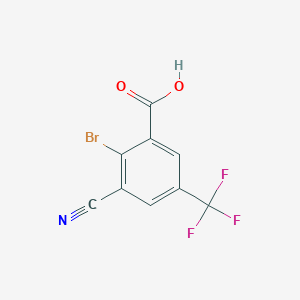
![2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410789.png)
